molecular formula C11H21N3 B13305411 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine

1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13305411
M. Wt: 195.30 g/mol
InChI Key: DNNDKXNKOYMTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 5-methylhexan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-(5-methylhexan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-methyl-N-(5-methylhexan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-9(2)5-6-10(3)13-11-7-12-14(4)8-11/h7-10,13H,5-6H2,1-4H3

InChI Key

DNNDKXNKOYMTMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CN(N=C1)C

Origin of Product

United States

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